molecular formula C11H20N2O2 B13245733 N-[(1S,4s)-4-aminocyclohexyl]oxolane-3-carboxamide

N-[(1S,4s)-4-aminocyclohexyl]oxolane-3-carboxamide

Cat. No.: B13245733
M. Wt: 212.29 g/mol
InChI Key: KZNAICVCHBVHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S,4s)-4-aminocyclohexyl]oxolane-3-carboxamide is a synthetic small molecule characterized by a cyclohexylamine moiety linked via an amide bond to an oxolane (tetrahydrofuran) ring. The stereochemistry of the cyclohexylamine group—specifically the (1S,4s) configuration—is critical for its biological activity, likely influencing target binding and metabolic stability.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

N-(4-aminocyclohexyl)oxolane-3-carboxamide

InChI

InChI=1S/C11H20N2O2/c12-9-1-3-10(4-2-9)13-11(14)8-5-6-15-7-8/h8-10H,1-7,12H2,(H,13,14)

InChI Key

KZNAICVCHBVHLG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NC(=O)C2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,4s)-4-aminocyclohexyl]oxolane-3-carboxamide involves several steps, typically starting with the preparation of the cyclohexylamine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The final step involves the formation of the oxolane ring, which is achieved through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,4s)-4-aminocyclohexyl]oxolane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(1S,4s)-4-aminocyclohexyl]oxolane-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S,4s)-4-aminocyclohexyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to modulate certain enzymes and receptors, leading to changes in cellular signaling and function. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s pharmacological profile can be inferred through comparisons with structurally related molecules. Key analogs include carboxamide derivatives with variations in heterocyclic cores, substituents, and stereochemistry. Below is a detailed analysis:

Core Heterocyclic Modifications

Compound Name Core Structure Key Features Biological Activity
N-[(1S,4s)-4-aminocyclohexyl]oxolane-3-carboxamide Oxolane (5-membered) Saturated ether ring; flexible conformation Inferred CD38 inhibition
N-(4-aminocyclohexyl)pyrimidine-4-carboxamide Pyrimidine (6-membered) Aromatic ring; planar structure with hydrogen-bonding capability CD38 inhibition
(3S)-4-benzyl-N-[(4-methylphenyl)methyl]-5-oxomorpholine-3-carboxamide Morpholine (6-membered) Oxygen atom enhances solubility; rigid conformation Undisclosed
  • Oxolane vs. Pyrimidine: The oxolane’s saturated structure may confer metabolic stability compared to pyrimidine’s aromatic ring, which is prone to oxidative metabolism.
  • Oxolane vs. Morpholine : Morpholine’s six-membered ring offers improved solubility due to its oxygen atom but may reduce membrane permeability compared to the smaller oxolane ring .

Substituent and Stereochemical Effects

  • Cyclohexylamine Configuration : The (1S,4s) stereochemistry in the target compound likely optimizes spatial alignment with target binding pockets, analogous to CD38 inhibitors where cyclohexylamine orientation affects affinity .
  • Substituent Variations : The benzyl and p-methylbenzyl groups in the morpholine derivative () increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, the unsubstituted oxolane in the target compound balances hydrophilicity and lipophilicity .

Pharmacokinetic and Toxicological Profiles

  • Metabolic Stability : Oxolane’s saturated structure resists cytochrome P450-mediated oxidation better than pyrimidine, suggesting a longer half-life .
  • Solubility : Morpholine derivatives typically exhibit higher solubility than oxolanes due to their polar oxygen, but this can accelerate renal clearance .

Research Findings and Implications

  • CD38 Inhibition: Pyrimidine-based analogs () demonstrate nanomolar potency against CD38, a target in multiple myeloma and autoimmune diseases. The target compound’s oxolane core may trade potency for stability, making it suitable for chronic therapies .
  • Stereochemical Specificity : The (1S,4s) configuration likely reduces off-target effects compared to racemic analogs, a trend observed in cyclohexylamine-containing kinase inhibitors .
  • Synthetic Feasibility : Oxolane carboxamides are synthetically accessible via amide coupling, as validated by SHELX-based crystallographic studies (e.g., bond-length analysis) .

Biological Activity

N-[(1S,4s)-4-aminocyclohexyl]oxolane-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

N-[(1S,4s)-4-aminocyclohexyl]oxolane-3-carboxamide has a molecular formula of C₁₁H₁₈N₂O₂ and a molecular weight of approximately 210.28 g/mol. The compound features a unique oxolane ring structure, which is significant for its biological activity.

The biological activity of N-[(1S,4s)-4-aminocyclohexyl]oxolane-3-carboxamide is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of neurotransmitters, potentially offering therapeutic benefits in neurological disorders. The presence of functional groups such as amines and carboxamides enhances its reactivity and biological interactions .

Biological Activities

Anticancer Activity :
Research indicates that compounds similar to N-[(1S,4s)-4-aminocyclohexyl]oxolane-3-carboxamide exhibit notable anticancer properties. For instance, derivatives with similar structural features have shown the ability to induce apoptosis in cancer cells by arresting the cell cycle at specific phases. This mechanism was observed in various cancer cell lines, suggesting that N-[(1S,4s)-4-aminocyclohexyl]oxolane-3-carboxamide could have similar effects .

Anti-inflammatory Effects :
Studies have demonstrated that related compounds can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that N-[(1S,4s)-4-aminocyclohexyl]oxolane-3-carboxamide may also possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of structurally similar compounds revealed significant inhibition rates across various cell lines:

Cell LineInhibition Rate (%)IC50 (µM)
A5491008.99
HepG299.986.92
DU14599.937.89
MCF71008.26

These results indicate that compounds with similar structures to N-[(1S,4s)-4-aminocyclohexyl]oxolane-3-carboxamide can effectively inhibit cancer cell proliferation .

Case Study 2: Anti-inflammatory Properties

In another study focusing on anti-inflammatory activity, derivatives were tested for their ability to reduce LPS-induced cytokine expression. The most effective derivative demonstrated a significant reduction in IL-6 and TNF-α levels, highlighting the potential for N-[(1S,4s)-4-aminocyclohexyl]oxolane-3-carboxamide to serve as an anti-inflammatory agent .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of N-[(1S,4s)-4-aminocyclohexyl]oxolane-3-carboxamide. Preliminary data suggest favorable pharmacokinetic profiles for related compounds, including adequate bioavailability and half-lives conducive to therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.